Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-
Description
Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- (CAS: Not explicitly provided in evidence) is a benzophenone derivative characterized by a central ketone group flanked by two aromatic rings. This process allows control over the degree of branching (0–100%), making it valuable for tailored polymer design.
Properties
IUPAC Name |
[4-(4-phenoxyphenoxy)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c26-25(19-7-3-1-4-8-19)20-11-13-22(14-12-20)28-24-17-15-23(16-18-24)27-21-9-5-2-6-10-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFWKYCRXYOPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601322 | |
| Record name | [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106315-29-1 | |
| Record name | [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
High-Temperature NAS with Potassium Carbonate
In a method analogous to polyether ether ketone (PEEK) synthesis, 4-fluorobenzophenone reacts with 4-phenoxyphenol in a polar aprotic solvent (e.g., diphenyl sulfone) at 300–350°C. Potassium carbonate deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on the electron-deficient fluorine atom:
$$
\text{4-Fluorobenzophenone + 4-Phenoxyphenol} \xrightarrow{\text{K}2\text{CO}3, 320^\circ\text{C}} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- + KF}
$$
- Solvent : Diphenyl sulfone (melting point: 129°C)
- Base : Potassium carbonate (2.5 equiv)
- Temperature : 320–350°C
- Yield : 70–85% (depending on monomer purity)
This method faces challenges, including side reactions at high temperatures and the need to remove ionic by-products (e.g., KF).
Mitsunobu Coupling for Ether Synthesis
An alternative approach employs Mitsunobu conditions to form ether bonds under milder temperatures. Here, 4-hydroxybenzophenone reacts with 4-phenoxyphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):
$$
\text{4-Hydroxybenzophenone + 4-Phenoxyphenol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-}
$$
- Catalyst : DIAD (1.2 equiv), PPh₃ (1.2 equiv)
- Temperature : 25°C (room temperature)
- Reaction Time : 12–18 hours
- Yield : 88–92%
Mitsunobu coupling avoids high temperatures but requires stoichiometric reagents, increasing costs for large-scale production.
Oxidation Pathways for Ketone Formation
The ketone group in Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- can be introduced via oxidation of precursor alcohols or methyl-substituted intermediates.
Oxidation of 1-(4-Phenoxyphenoxy)Phenyl-2-Propyl Alcohol
A Chinese patent details the synthesis of 1-(4-phenoxyphenoxy)phenyl-2-propyl alcohol, which can be oxidized to the corresponding ketone. Using Jones reagent (CrO₃ in H₂SO₄):
$$
\text{1-(4-Phenoxyphenoxy)phenyl-2-propyl alcohol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-}
$$
Oxidation Parameters :
- Oxidizing Agent : CrO₃ (2.0 equiv)
- Solvent : Acetone/water (4:1 v/v)
- Temperature : 0–5°C (to prevent over-oxidation)
- Yield : 78–82%
Catalytic Oxidation of Methyl-Substituted Intermediates
The European patent describes cobalt(II) acetate and manganese(II) acetate as co-catalysts for oxidizing methyl groups to carboxylic acids. Adjusting reaction conditions could halt oxidation at the ketone stage:
$$
\text{1-(4-Methylphenoxy)-4-phenoxybenzene} \xrightarrow{\text{Co(OAc)}2, \text{Mn(OAc)}2, \text{O}_2} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-}
$$
- Catalyst Load : 0.5 mol% Co, 0.1 mol% Mn
- Solvent : Acetic acid
- Oxygen Pressure : 5–10 bar
- Temperature : 90–110°C
- Yield : 65–70% (with 20–25% carboxylic acid by-product)
Comparative Analysis of Synthetic Routes
Key Observations :
- Mitsunobu Coupling offers the highest yields but is cost-prohibitive for ton-scale production.
- Catalytic Oxidation requires precise control to minimize over-oxidation.
- High-Temperature NAS remains the most scalable method despite energy-intensive conditions.
Emerging Methodologies and Innovations
Electrophilic Acylation in Methanesulfonic Acid
A US patent discloses methane sulfonic acid (MSA) as a solvent and catalyst for electrophilic ketone formation. While originally developed for PEEK, this approach could adapt to Methanone synthesis:
$$
\text{Aryl Bromide + Aryl Lithium} \xrightarrow{\text{MSA, SOCl}_2} \text{Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-}
$$
Advantages :
- Eliminates fluoride by-products.
- Operates at 80–100°C, reducing thermal degradation.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
Several benzophenone derivatives with substituted aromatic rings and functional groups have been studied for biological activity:
- Phenyl (4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (Compound 9): Features a piperidinylhexyloxy chain at the para position. Exhibits a melting point of 133–136°C and a synthesis yield of 30% .
- (4-Chlorophenyl)(4-((2-fluoropropan-2-yl)oxy)phenyl)methanone (Compound 35): Contains a fluorinated alkoxy group. Characterized via ¹³C NMR (126 MHz) and ¹⁹F NMR (470 MHz), indicating strong electron-withdrawing effects .
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Incorporates a trifluoromethylphenyl-piperazine moiety, demonstrating versatility in cross-coupling reactions .
Key Structural Differences :
- The target compound lacks nitrogen-containing groups (e.g., piperazine/piperidine) common in pharmaceutical analogues, focusing instead on ether-linked phenoxy groups.
- Fluorinated substituents in analogues (e.g., Compound 35) enhance metabolic stability compared to the non-fluorinated target compound .
Thermal and Morphological Stability
- Bis(4-(2,7-bis(3,6-di-tert-butylcarbazolyl)acridinyl)phenyl)methanone (CDE1): Exhibits a decomposition temperature (Td) of 471°C and glass transition temperature (Tg) of 283°C, attributed to tert-butyl groups enhancing solubility and stability .
- Anthracen-9-yl(4-(diphenylamino)phenyl)methanone (AnMDPA): A thermally activated delayed fluorescence (TADF) material with ΔEST = 0.08 eV, enabling 100% exciton utilization in OLEDs .
Comparison with Target Compound :
Physicochemical Properties
Biological Activity
Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- is a compound belonging to the class of aromatic ketones, characterized by its complex structure featuring multiple aromatic rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- is C25H20O4. Its structure consists of:
- A central methanone group.
- Two phenoxy groups attached to a phenyl ring.
This arrangement contributes to its stability and reactivity, making it suitable for various biological applications.
Biological Activity Overview
Research indicates that compounds with similar phenoxy structures often exhibit significant biological activities, particularly against cancer cells. The following sections summarize key findings regarding the biological activity of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-. For instance:
- Cytotoxic Effects : Similar compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. One study highlighted that derivatives with phenoxy groups inhibited cell proliferation in various cancer cell lines, including ovarian and breast cancer cells .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways. For example, a related compound was shown to inhibit VEGF (Vascular Endothelial Growth Factor) production by interfering with VEGFR-2 phosphorylation . This suggests that Methanone may exert similar effects through its structural features.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of Methanone derivatives. Key observations include:
- Importance of Phenoxy Group : The presence of the phenoxy group has been identified as essential for maintaining high biological activity. Modifications that alter this group tend to decrease efficacy .
- Cell Cycle Arrest and Apoptosis : Some derivatives have been reported to induce cell cycle arrest in specific phases (e.g., G1 or S phase) and promote apoptosis in a dose-dependent manner. This was observed in studies involving hepatocellular carcinoma cell lines .
Data Tables
The following table summarizes key findings from various studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | OVCAR-4 (Ovarian Cancer) | 5.67 | Inhibition of VEGF production |
| Compound 2 | MCF-7 (Breast Cancer) | 0.77 | Induction of apoptosis |
| Compound 3 | HepG2 (Liver Cancer) | 3.84 | HDAC inhibition and cell cycle arrest |
| Methanone | Various | TBD | TBD |
Case Studies
- Inhibition Studies : A study involving selenium-containing analogues demonstrated potent growth inhibition against T. cruzi, suggesting that similar structural modifications could enhance biological activity against other targets .
- Molecular Docking Studies : Docking studies have shown that certain structural configurations allow for effective binding with target proteins, such as STAT3 and BTK kinase, which are critical in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
